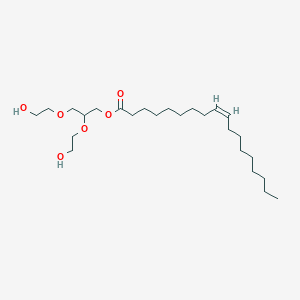
2,2,2-Trimethyldisilane-1,1,1-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trimethyldisilane-1,1,1-triyl triacetate: is a chemical compound with the molecular formula C9H18O6Si2 and a molecular weight of 278.41 g/mol . This compound is known for its unique structure, which includes two silicon atoms bonded to three acetate groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate typically involves the reaction of trimethylchlorosilane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the acetate groups to alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Trimethylsilanetriol.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
2,2,2-Trimethyldisilane-1,1,1-triyl triacetate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with other elements, allowing it to act as a cross-linking agent in polymers and other materials. Additionally, the acetate groups can undergo hydrolysis to release acetic acid, which can further participate in chemical reactions .
Comparaison Avec Des Composés Similaires
- 2,2,2-Trimethyl-1,1,1-disilanetriol triacetate
- 1,1,1-Disilanetriol, 2,2,2-trimethyl-, triacetate (9CI)
Comparison: 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is unique due to its specific arrangement of silicon and acetate groups, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications in scientific research and industry .
Propriétés
Numéro CAS |
53580-48-6 |
|---|---|
Formule moléculaire |
C9H18O6Si2 |
Poids moléculaire |
278.41 g/mol |
Nom IUPAC |
[diacetyloxy(trimethylsilyl)silyl] acetate |
InChI |
InChI=1S/C9H18O6Si2/c1-7(10)13-17(14-8(2)11,15-9(3)12)16(4,5)6/h1-6H3 |
Clé InChI |
UDTVKJFJPHLKQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O[Si](OC(=O)C)(OC(=O)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



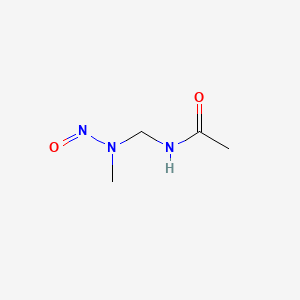
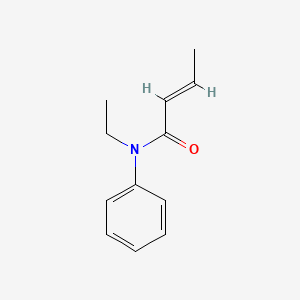
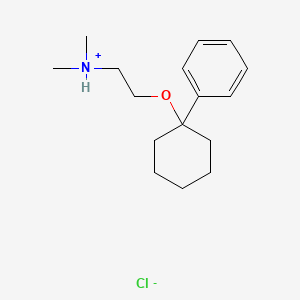
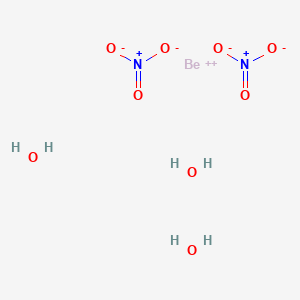
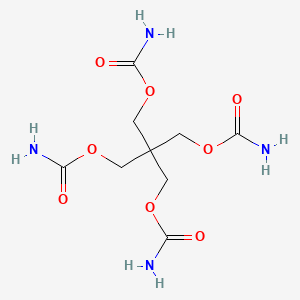
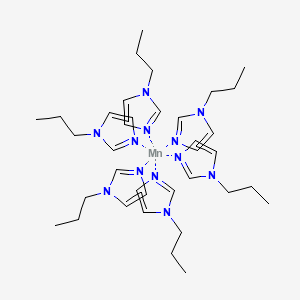
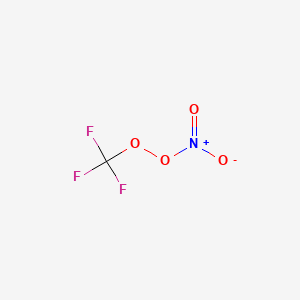

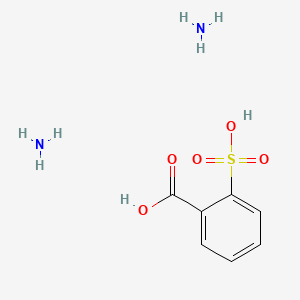
![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)

